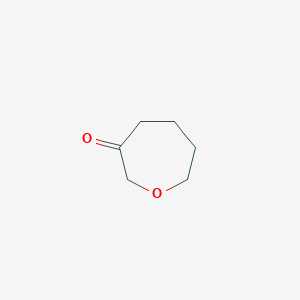
Oxepan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepan-3-one is a seven-membered cyclic ether with a ketone functional group. It is a versatile compound used in various chemical syntheses and has garnered interest due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxepan-3-one can be synthesized through several methods. One common approach involves the reaction of an optically active iodo epoxide with the dianion of methyl acetoacetate, followed by rhodium (II) acetate-catalyzed cyclization of a suitably substituted hydroxy diazo-keto ester . Another method includes the preparation from lactones, emphasizing carbon-carbon bond-forming reactions at the anomeric position of the cyclic ethers .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxepan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the ketone group to form alcohols.
Substitution: Nucleophilic substitution reactions at the anomeric position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include various substituted oxepanes and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxepan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which oxepan-3-one exerts its effects involves its reactivity as a cyclic ether with a ketone group. This reactivity allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxepan-3-one include:
Oxetan-3-one: A four-membered cyclic ether with a ketone group.
Oxepin: A seven-membered ring with three double bonds and an oxygen atom
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides distinct reactivity and stability compared to smaller or larger ring systems. This uniqueness makes it valuable in various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
130722-42-8 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
oxepan-3-one |
InChI |
InChI=1S/C6H10O2/c7-6-3-1-2-4-8-5-6/h1-5H2 |
InChI-Schlüssel |
YUIJSWMGTIISBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


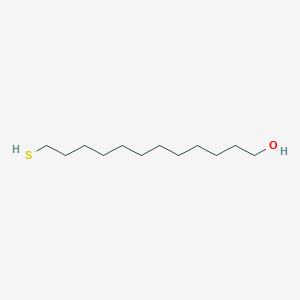
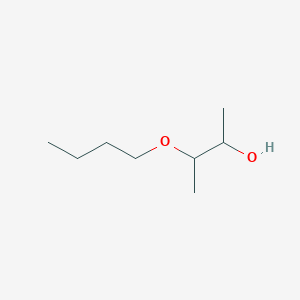
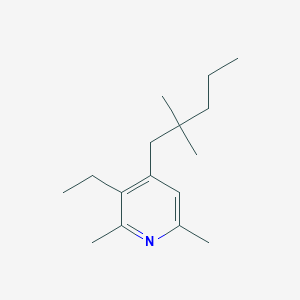
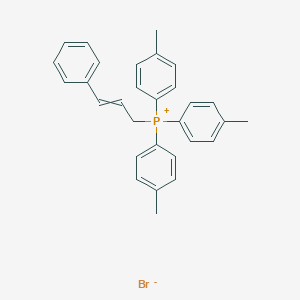
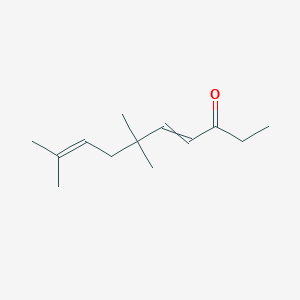
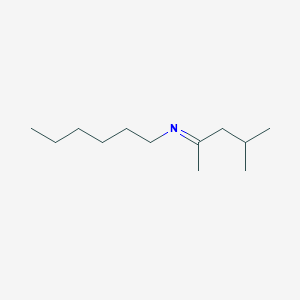
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
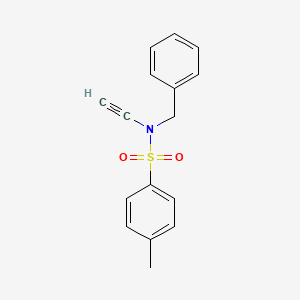
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
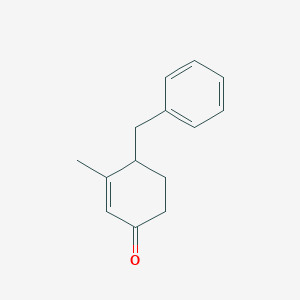

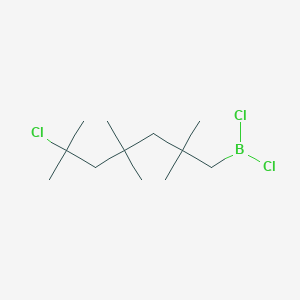
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
